molecular formula C20H21N B12008513 Unii-C3X0uoc25D CAS No. 1262751-46-1

Unii-C3X0uoc25D

Cat. No.: B12008513
CAS No.: 1262751-46-1
M. Wt: 275.4 g/mol
InChI Key: MILRTYCRJIRPKY-BGYRXZFFSA-N
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Description

Unii-C3X0uoc25D is a heterocyclic organic compound with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.20 g/mol . It is synthesized via a one-pot, three-component reaction involving isoquinoline derivatives, as detailed in a 2025 study supported by the University of Sistan and Baluchestan (Iran) . The compound’s structure features ester groups (δ 191.90 ppm for carbonyl carbons) and an isoquinoline core (aromatic carbons in the δ 120–140 ppm range), confirmed by ¹³C NMR spectroscopy . Elemental analysis aligns with its formula: calculated C 72.72%, H 5.05%, N 2.83%; found C 72.68%, H 5.10%, N 2.79% .

Properties

CAS No.

1262751-46-1

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-methyl-3-[(2R,4S)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]propan-1-amine

InChI

InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/t19-,20+

InChI Key

MILRTYCRJIRPKY-BGYRXZFFSA-N

Isomeric SMILES

CNCCC=C1C2=CC=CC=C2[C@@H]3C[C@@H]3C4=CC=CC=C41

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine typically involves a multi-step process. The initial step often includes the formation of the dibenzocycloheptene core, followed by the introduction of the propyl and methylamine groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-C3X0uoc25D’s uniqueness, it is compared to structurally and functionally analogous compounds. Key criteria include molecular structure, reactivity, stability, and applications.

Structural Analogs

Compound A: CID 13095276
  • Molecular Formula : Undisclosed, but classified as a small organic molecule with heterocyclic motifs .
  • Applications : CID 13095276 is used in catalysis, whereas this compound’s ester groups suggest utility in prodrug design .
Compound B: Einecs 280-575-4
  • Molecular Formula : Undisclosed; features oxidation/reduction-active functional groups .
  • Key Differences: Einecs 280-575-4 exhibits higher redox reactivity due to quinone-like structures, unlike this compound’s electron-deficient isoquinoline core .
  • Stability : this compound’s ester linkages may confer greater thermal stability compared to Einecs 280-575-4’s redox-sensitive groups .

Functional Analogs

Compound C: Unii-4HP6pkt3H2
  • Molecular Structure: Cadmium-based inorganic compound .
  • Key Differences : this compound’s organic framework offers better biocompatibility for pharmaceutical applications, whereas Unii-4HP6pkt3H2’s metal center limits its use to industrial catalysis .
Compound D: Unii-G3MY6fge1J
  • Similarities : Both are prioritized in drug discovery for their heterocyclic diversity.
  • Divergence : Unii-G3MY6fge1J’s simpler structure (lower molecular weight) may enhance bioavailability compared to this compound’s bulkier architecture .

Data Tables

Table 1: Structural and Functional Comparison

Parameter This compound CID 13095276 Einecs 280-575-4 Unii-4HP6pkt3H2
Molecular Formula C₃₀H₂₅NO₆ Undisclosed Undisclosed Cd-based
Molecular Weight 495.20 g/mol ~400–450 g/mol (est.) ~300–350 g/mol (est.) N/A
Key Functional Groups Ester, Isoquinoline Heterocyclic core Redox-active groups Cadmium center
Applications Medicinal chemistry Catalysis Redox reactions Industrial catalysis
Stability High (ester linkages) Moderate Low (redox-sensitive) High (inorganic)

Table 2: Spectral Data Comparison (¹³C NMR)

Compound Carbonyl δ (ppm) Aromatic δ (ppm) Aliphatic δ (ppm)
This compound 191.90 120–140 52.81–70.15
CID 13095276 N/A 125–135 45–65
Einecs 280-575-4 185–190 (quinone) 130–145 N/A

Research Findings and Unique Advantages

  • Synthetic Efficiency : this compound’s one-pot synthesis offers scalability over multi-step analogs like CID 13095276 .
  • Bioactivity Potential: Its isoquinoline core is associated with kinase inhibition, a trait less pronounced in simpler heterocycles like Unii-G3MY6fge1J .
  • 3D Chemical Similarity : Computational models (e.g., OmicsDI) suggest this compound’s 3D conformation may target enzymes inaccessible to planar analogs like Einecs 280-575-4 .

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